Enhanced Lipophilicity (XLogP3) Relative to Cyclohexene Carboxamide
Cyclooct-1-ene-1-carboxamide exhibits a computed XLogP3-AA of 2.1 [1], representing a 0.9–1.0 log unit increase over cyclohex-3-ene-1-carboxamide (XLogP3-AA = 1.1) [2]. This 8- to 10-fold difference in predicted partition coefficient translates to superior passive membrane permeability and organic-phase solubility, a key differentiator for applications requiring hydrophobic molecular probes or drug-like building blocks.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | Cyclohex-3-ene-1-carboxamide: 1.1 |
| Quantified Difference | +0.9 log units (~8-fold increase in predicted partitioning) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2024.11.20) |
Why This Matters
A >0.5 log unit increase in XLogP3 is generally considered significant for in silico ADME prediction and influences compound selection in medicinal chemistry campaigns and bioorthogonal probe development.
- [1] PubChem. (2025). Cyclooct-1-ene-1-carboxamide. PubChem CID 53422421. XLogP3-AA: 2.1. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/53422421 View Source
- [2] PubChem. (2025). 3-Cyclohexene-1-carboxamide. PubChem CID 12216465. XLogP3-AA: 1.1. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12216465 View Source
